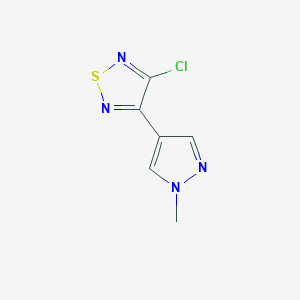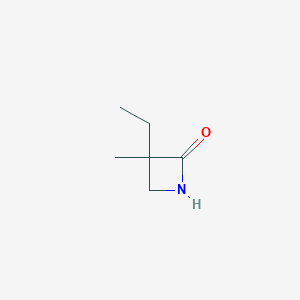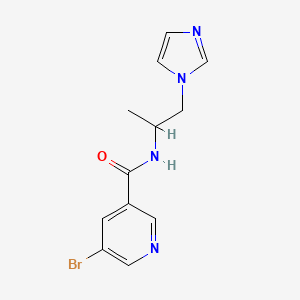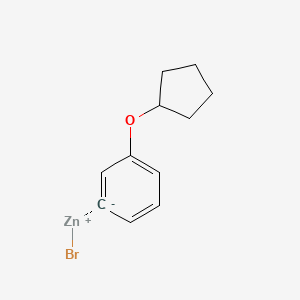
3-CyclopentyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-CyclopentyloxyphenylZinc bromide is an organozinc compound that features a phenyl ring substituted with a cyclopentyloxy group and a zinc bromide moiety
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-CyclopentyloxyphenylZinc bromide typically involves the reaction of 3-cyclopentyloxyphenyl bromide with zinc in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Cyclopentyloxyphenyl bromide+Zn→3-CyclopentyloxyphenylZinc bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
3-CyclopentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学研究应用
3-CyclopentyloxyphenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules for pharmaceutical research.
Industry: Used in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of 3-CyclopentyloxyphenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its reactivity with electrophiles and nucleophiles.
相似化合物的比较
Similar Compounds
PhenylZinc bromide: Lacks the cyclopentyloxy group, making it less sterically hindered.
3-MethoxyphenylZinc bromide: Contains a methoxy group instead of a cyclopentyloxy group, which affects its reactivity and solubility.
Uniqueness
3-CyclopentyloxyphenylZinc bromide is unique due to the presence of the cyclopentyloxy group, which can influence its steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where such properties are advantageous.
属性
分子式 |
C11H13BrOZn |
|---|---|
分子量 |
306.5 g/mol |
IUPAC 名称 |
bromozinc(1+);cyclopentyloxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
DPZDZNWOLFBDLI-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(C1)OC2=CC=C[C-]=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
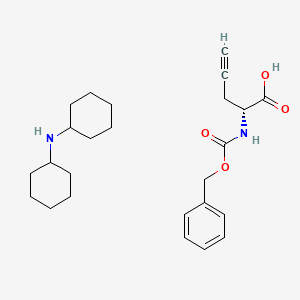
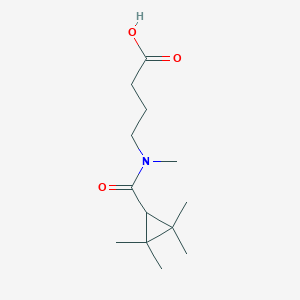
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
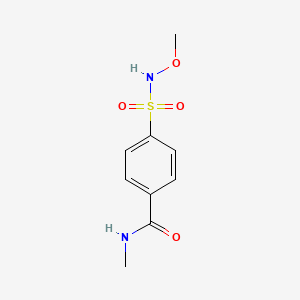
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
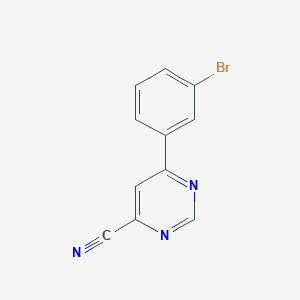

methanol](/img/structure/B14885456.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
